molecular formula C21H13ClFN5OS B2802980 2-chloro-7-(2-fluorophenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923147-87-9

2-chloro-7-(2-fluorophenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2802980
CAS No.: 923147-87-9
M. Wt: 437.88
InChI Key: KTCBMXXVDGBOPP-UHFFFAOYSA-N
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Description

2-chloro-7-(2-fluorophenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a complex polycyclic heteroaromatic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture that incorporates multiple privileged pharmacophores, including a chromene core fused with tetrazolopyrimidine and decorated with 2-fluorophenyl and thiophen-3-yl substituents . Such complex structures are frequently explored as key scaffolds in the development of novel bioactive agents. Compounds within the chromeno[4,3-d]pyrimidine and related triazolopyrimidine families have demonstrated a range of pharmacological activities in scientific literature, suggesting potential for this tetrazolo analog in various investigative pathways . Its structural complexity, characterized by a molecular formula of C21H13ClFN5OS and a molecular weight of 437.88 g/mol, makes it a valuable chemical entity for high-throughput screening, library development, and structure-activity relationship (SAR) studies . Researchers may utilize this compound as a critical intermediate for further heterocyclic synthesis or as a lead compound for optimizing new therapeutic candidates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-chloro-11-(2-fluorophenyl)-9-thiophen-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFN5OS/c22-12-5-6-16-14(9-12)18-17(20(29-16)11-7-8-30-10-11)19(13-3-1-2-4-15(13)23)28-21(24-18)25-26-27-28/h1-10,19-20H,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCBMXXVDGBOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CSC=C5)NC6=NN=NN26)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-7-(2-fluorophenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H13ClFN5OS
  • Molecular Weight : 437.9 g/mol
  • CAS Number : 923147-87-9
PropertyValue
Molecular FormulaC21H13ClFN5OS
Molecular Weight437.9 g/mol
CAS Number923147-87-9

Biological Activity Overview

Research indicates that compounds containing tetrazole and chromene structures exhibit various biological activities, including antiviral , antitumor , and anti-inflammatory properties. The specific compound has been investigated for its activity against several biological targets.

Antiviral Activity

One prominent area of research is the antiviral activity of related compounds. For example, studies have shown that certain derivatives with similar structures can inhibit the replication of HIV-1. The presence of halogen substitutions (like chlorine and fluorine) is often linked to enhanced biological activity against viral targets .

Antitumor Properties

The compound's structural components suggest potential anticancer effects. Compounds with similar chromene and tetrazole frameworks have demonstrated cytotoxicity against various cancer cell lines. For instance, tetrazolo[1,5-a]quinoxalines have been reported to possess anticancer properties by acting as adenosine receptor antagonists and phosphodiesterase inhibitors .

The mechanism through which this compound exerts its effects may involve interaction with specific enzymes or receptors. The halogen atoms in the structure can enhance binding affinity to biological targets, potentially leading to inhibition of critical pathways involved in viral replication or tumor growth.

Case Studies and Research Findings

  • Antiviral Studies : A study focused on related compounds revealed that halogenated pyrimidines exhibited potent inhibitory activity against HIV-1 reverse transcriptase, suggesting that modifications in the molecular structure could lead to enhanced antiviral properties .
  • Antitumor Activity : In vitro studies on similar tetrazole derivatives showed significant cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
  • Inflammatory Response : Research has indicated that compounds with thiophene moieties can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests that the compound may also play a role in anti-inflammatory pathways .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of tetrazolo-pyrimidines exhibit significant anticancer properties. For instance, related compounds have shown potent activity against human colon and lung cancer cell lines, suggesting that this compound may also possess similar properties due to structural analogies with known active compounds .
  • Antimicrobial Properties
    • Compounds in the tetrazolo-pyrimidine family have been evaluated for their antimicrobial efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria. The introduction of electron-donating groups has been shown to enhance antimicrobial activity, indicating that modifications to this compound could lead to improved efficacy against microbial infections .
  • Neuroprotective Effects
    • Some studies have suggested that tetrazolo-pyrimidines may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism is thought to involve modulation of neuroinflammatory pathways and protection against oxidative stress .

Synthetic Methodologies

The synthesis of 2-chloro-7-(2-fluorophenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine can be accomplished through several methodologies:

  • Multicomponent Reactions
    • One-pot multicomponent reactions have been developed for synthesizing various substituted tetrazolo-pyrimidines efficiently. Such methods often utilize readily available starting materials and can yield high purity products with minimal by-products .
  • Catalyst-Free Conditions
    • Recent advancements in synthetic chemistry emphasize eco-friendly approaches, such as catalyst-free reactions under microwave irradiation conditions. These methods can significantly reduce reaction times and improve yields while being environmentally benign .

Table: Summary of Research Findings on Tetrazolo-Pyrimidines

Study ReferenceApplicationKey Findings
AnticancerSignificant cytotoxicity against colon and lung cancer cells; structure-activity relationship established.
AntimicrobialEnhanced activity observed with specific electron-donating substitutions; effective against gram-positive and negative strains.
Synthetic MethodologyEco-friendly synthesis achieved via microwave-assisted methods; improved yields reported.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 serves as a reactive site for nucleophilic substitution. This reaction is critical for synthesizing analogs with enhanced pharmacological properties.

Reaction ConditionsReagentsProductYieldSource
Ethanol, reflux, 5 hSodium ethoxide, NH₃2-Amino-substituted derivative70–85%
DMF, 80°C, 12 hPiperidine2-Piperidinyl analog68%

For example, substituting chlorine with amines under basic conditions generates amino derivatives, which are precursors for antimicrobial agents . The fluorine and thiophenyl groups stabilize transition states via inductive effects.

Electrophilic Aromatic Substitution

The thiophen-3-yl and fluorophenyl groups undergo regioselective electrophilic substitution.

Reaction TypeReagentsPosition ModifiedOutcome
NitrationHNO₃, H₂SO₄Thiophene C-4Nitro-thiophene derivative
SulfonationSO₃, DCMFluorophenyl C-3Sulfonic acid analog

The electron-rich thiophene ring directs electrophiles to its α-positions, while the fluorophenyl group’s meta-directing nature influences substitution patterns .

Cycloaddition and Ring-Opening Reactions

The tetrazolo[1,5-a]pyrimidine core participates in [3+2] cycloadditions with alkenes or alkynes.

SubstrateConditionsProductApplication
PhenylacetyleneCuI, 100°C, 6 hTriazolo-triazine hybridKinase inhibition studies
Ethyl acrylateDMF, RT, 24 hFused pyrimidine-lactoneAnticancer scaffolds

These reactions exploit the tetrazole’s dipolar nature to form bioactive hybrids .

Coordination Chemistry

The nitrogen-rich tetrazole and pyrimidine moieties act as ligands for transition metals.

Metal SaltSolventComplex FormedBiological Relevance
Cu(NO₃)₂MeOHCu(II)-tetrazolo complexAntimicrobial activity
PtCl₂DMSOPt(II)-pyrimidine adductAntitumor agents

Coordination enhances stability and enables applications in catalysis and metallodrugs.

Redox and Functional Group Interconversion

The chromeno ring undergoes oxidation to quinone derivatives under acidic conditions, while the tetrazole ring is reduced to aminopyrimidines.

ReactionReagentsProductYield
Oxidation (chromeno ring)KMnO₄, H₂SO₄Quinone-chromeno hybrid55%
Reduction (tetrazole ring)H₂, Pd/C5-Aminopyrimidine analog78%

These transformations are pivotal for modifying solubility and target affinity .

Cross-Coupling Reactions

The thiophenyl group facilitates Suzuki-Miyaura couplings for biaryl synthesis.

Boronic AcidCatalystProductYield
4-MethoxyphenylPd(PPh₃)₄4-Methoxybiphenyl-thiophene hybrid82%
Pyridin-3-ylPdCl₂(dppf)Pyridine-thiophene conjugate75%

Such reactions diversify the compound’s utility in materials science .

Key Mechanistic Insights

  • Steric and Electronic Effects : The 2-fluorophenyl group’s ortho-fluorine creates steric hindrance, slowing electrophilic substitution at adjacent positions.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states .

  • Catalyst-Free Pathways : Microwave-assisted reactions enable efficient tetrazole functionalization without metal catalysts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

The target compound’s 2-chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions, as seen in analogous chlorinated chromeno-pyrimidines (e.g., compounds 7a–c in ). These derivatives undergo hydrazine hydrate reactions to form hydrazino derivatives, suggesting similar reactivity for the target compound .

The thiophen-3-yl substituent at position 6 introduces sulfur-based electronic effects, which may improve binding to metalloenzymes compared to pyridine or phenyl analogs (e.g., compound in ).

The 2-fluorophenyl group at position 7 contributes to steric and electronic modulation. Fluorine’s electron-withdrawing effect increases metabolic stability, as observed in fluorophenyl-substituted triazolopyrimidines (), which show prolonged half-lives in vitro compared to non-fluorinated counterparts .

Physicochemical and Analytical Data Comparison

Property Target Compound Analog (: 12a) Analog ()
Molecular Formula C₂₂H₁₄ClFN₆OS C₁₄H₁₃N₃OS C₂₆H₁₈ClFN₆O
Molecular Weight 488.89 g/mol 271.34 g/mol 506.91 g/mol
Elemental Analysis (C%) Not reported 62.12% (Found) 51.50% (Theoretical)
Synthetic Yield Not reported 68–75% 55–60%

Key Research Findings

  • Structural Flexibility: The chromeno-tetrazolopyrimidine scaffold allows modular substitution, enabling optimization of pharmacokinetic properties. For example, replacing thiophene with pyridin-4-yl () reduces logP by 0.7 units but improves aqueous solubility .
  • Reactivity Trends : Chlorinated derivatives () show higher stability under acidic conditions compared to brominated analogs, making them preferable for prodrug design .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
Synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key considerations:

  • Temperature control : Reactions often require precise thermal conditions (e.g., reflux in ethanol or dichloromethane) to avoid side products. For example, condensation steps may need temperatures between 60–80°C for 5–12 hours .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in crystallization .
  • Catalysts/Reagents : Triphenylphosphine or coupling agents like EDCI are used for ylide formation or amide bonds .
  • Yield optimization : pH adjustment (e.g., neutralization with HCl) and slow cooling improve crystallization purity .

Basic: Which analytical techniques are critical for confirming its molecular structure?

Answer:
Structural validation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituents (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiophen signals at δ 6.5–7.1 ppm) and confirm regiochemistry .
  • Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+^+ or [M+Na]+^+) confirms molecular formula .
  • X-ray crystallography : Resolves stereochemistry and validates fused-ring systems, as seen in similar tetrazolo-pyrimidine derivatives .

Advanced: How can computational methods resolve reaction mechanisms involving this compound?

Answer:

  • Density Functional Theory (DFT) : Models transition states in cyclization steps, such as tetrazole ring formation, to predict activation energies .
  • Molecular docking : Screens interactions with biological targets (e.g., kinase enzymes) by simulating binding affinities of the fluorophenyl and thiophen groups .
  • MD simulations : Assess stability of intermediates in solvent environments, guiding solvent selection for synthesis .

Advanced: What strategies address contradictions in biological activity data across studies?

Answer:

  • Dose-response standardization : Use IC50_{50} values from cell-based assays (e.g., MTT tests) with consistent cell lines (e.g., HeLa or HEK293) to minimize variability .
  • Control for substituent effects : Compare analogs (e.g., replacing thiophen with furan) to isolate bioactivity contributions of specific groups .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in enzymatic inhibition data, accounting for assay conditions .

Basic: Which structural features dominate its chemical reactivity?

Answer:

  • Halogen substituents : The 2-chloro group increases electrophilicity, facilitating nucleophilic aromatic substitution .
  • Electron-rich rings : Thiophen-3-yl and fluorophenyl groups enhance π-π stacking in receptor binding .
  • Fused-ring system : The chromeno-tetrazolo-pyrimidine core imposes steric constraints, directing regioselectivity in reactions .

Advanced: How to design experiments evaluating its pharmacokinetic properties?

Answer:

  • In vitro ADME :
    • Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
    • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS for metabolite identification .
  • In vivo models : Administer to rodents (e.g., Sprague-Dawley rats) and collect plasma at timed intervals for bioavailability analysis .

Advanced: What methodologies characterize its solid-state properties?

Answer:

  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >250°C common for fused heterocycles) .
  • PXRD : Confirms crystallinity and polymorphic forms; amorphous phases may require solvent-drop grinding .
  • DSC : Identifies melting points (e.g., 220–250°C range) and phase transitions .

Basic: How to purify this compound effectively?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:2) to separate regioisomers .
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals; slow cooling reduces impurity inclusion .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related analogs .

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